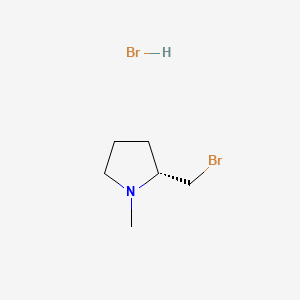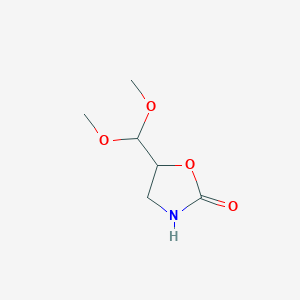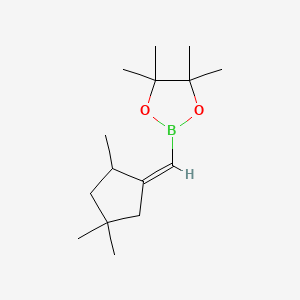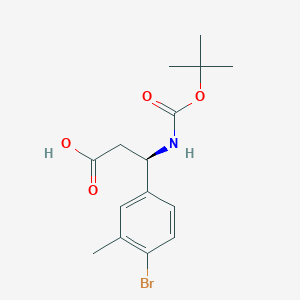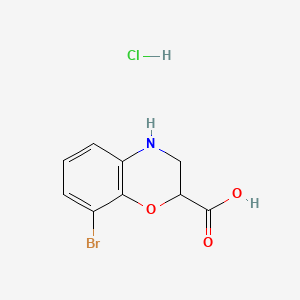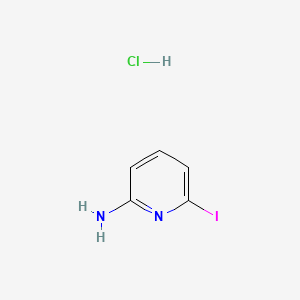
6-Iodopyridin-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodopyridin-2-amine hydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodopyridin-2-amine hydrochloride typically involves the iodination of pyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 6-position.
Industrial Production Methods: Industrial production of 6-iodopyridin-2-amine hydrochloride may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodopyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Azido, thiocyano, or other substituted pyridin-2-amines.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines or hydrazines.
Coupling Products: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Iodopyridin-2-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-iodopyridin-2-amine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine atom and amine group can enhance its binding affinity and specificity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Pyridin-2-amine: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromopyridin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
2-Aminopyridine:
Uniqueness: 6-Iodopyridin-2-amine hydrochloride is unique due to the presence of both the iodine atom and the amine group, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its ability to participate in coupling reactions and other transformations, while the amine group provides opportunities for further functionalization and biological activity.
Eigenschaften
Molekularformel |
C5H6ClIN2 |
|---|---|
Molekulargewicht |
256.47 g/mol |
IUPAC-Name |
6-iodopyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H5IN2.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H2,7,8);1H |
InChI-Schlüssel |
KHJLSRJJUCMCJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)I)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


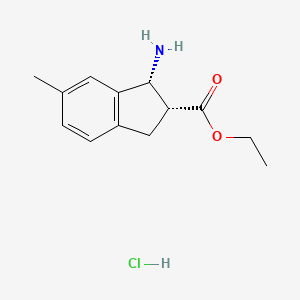

![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)

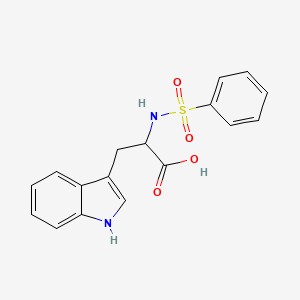
![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
